

Metizolam: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Metizolam	
Cat. No.:	B1253692	Get Quote

This technical guide provides an in-depth overview of **Metizolam** (also known as desmethyletizolam), a thienodiazepine compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacology, and analytical methods.

Chemical Identity

Metizolam is a synthetic compound belonging to the thienodiazepine class, which is structurally related to benzodiazepines.[1] It is the demethylated analogue of the closely related and more well-known compound, etizolam.[2][3]

Identifier	Value
Primary IUPAC Name	4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][2] [4]triazolo[4,3-a][1][4]diazepine[3][5]
Alternative IUPAC Name	7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene[1]
CAS Number	40054-68-0[1][3][5][6]
Synonyms	Desmethyletizolam[2][5][6]

Physicochemical Properties

The fundamental physicochemical data for **Metizolam** are summarized below.



Property	Value
Molecular Formula	C16H13CIN4S[1][3][6]
Molecular Weight	328.8 g/mol [1][5]
Appearance	White Solid Material[5]
SMILES	CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC =CC=C4CI[1]
InChI Key	NQSSWDKQLVBUQN-UHFFFAOYSA-N[1][3]

Pharmacological Profile

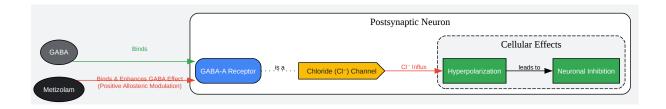
Metizolam acts as a central nervous system depressant.[5] Its pharmacological effects are similar to other thienodiazepines and benzodiazepines, stemming from its interaction with the GABA-A receptor.

Parameter	Description
Mechanism of Action	Full agonist at the benzodiazepine site of the GABA-A receptor.[2]
Effects	Anxiolytic, sedative, muscle relaxant, disinhibition, and memory suppression.[2][4][7]
Potency	Approximately half as potent as etizolam.[4][7] Anxiolytic action is about 6 times greater than diazepam.[2]
Half-life	Mean elimination half-life of about 3.4 hours.[2] It has a 60% longer half-life than etizolam.[4]
Pharmacokinetics	Rapidly absorbed, with peak plasma levels achieved between 30 minutes and 2 hours.[2]
Tolerance	Full tolerance can develop within a couple of days of repeated administration.[4]



Mechanism of Action: GABAA Receptor Modulation

Metizolam, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on the central nervous system. **Metizolam** binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening, which leads to the observed sedative, anxiolytic, and muscle relaxant effects.



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Caption: Mechanism of **Metizolam** at the GABA-A receptor.

Experimental Protocols

While a specific, detailed synthesis protocol for **Metizolam** is not publicly available in peer-reviewed literature, its synthesis would follow general procedures for thienotriazolodiazepines, which dates back to the 1970s.[5] These methods generally involve multi-step reactions starting from a substituted aminothiophene.

A more readily available and crucial protocol for researchers is the analytical identification and quantification of **Metizolam** and its metabolites in biological samples, which is essential for forensic and clinical toxicology.

Protocol: LC-MS/MS Analysis of **Metizolam** in Biological Samples



This protocol is a representative example based on methods for analyzing designer benzodiazepines.[8]

- 1. Objective: To detect and quantify **Metizolam** in samples such as urine or plasma.
- 2. Materials:
- LC-MS/MS System (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)[8]
- Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
- · Reference standards for Metizolam
- Acetonitrile, Methanol, Formic Acid, Ammonium Acetate (LC-MS grade)
- Deionized water
- Vortex mixer, Centrifuge, Evaporator
- 3. Sample Preparation (Urine):
- To 500 μL of urine, add an internal standard.
- Perform a sample clean-up. For example, add 500 μL of ice-cold acetonitrile to precipitate proteins.[8]
- · Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 2,000 rpm for 15 minutes) to pellet precipitates.[8]
- Collect the supernatant.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 150 μL of a suitable mobile phase, such as water or a water/acetonitrile mixture.[8]
- Filter the solution through a 0.2 μm syringe filter before injection.[8]



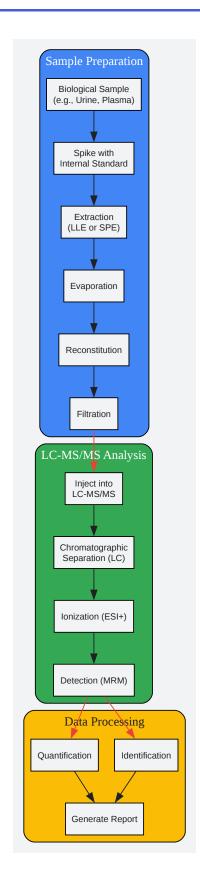




4. LC-MS/MS Conditions:

- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **Metizolam** would need to be optimized.





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Caption: General workflow for the analysis of Metizolam.



Toxicology and Metabolism

Metizolam poses a significant risk of overdose, especially when combined with other central nervous system depressants like opioids or alcohol.[5] Its abuse potential and the development of dependence are primary concerns. Preliminary studies on its metabolism have been conducted to identify its major metabolites in urine, which is crucial for forensic analysis and understanding its duration of action.[6] The detection of **Metizolam** and its metabolites is an important aspect of clinical and forensic toxicology.[6]

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